1-(hydroxymethyl)-2,3-dihydro-1H-inden-1-ol
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Overview
Description
1-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-ol is an organic compound that belongs to the class of indenols It features a hydroxymethyl group attached to the indane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(hydroxymethyl)-2,3-dihydro-1H-inden-1-ol typically involves the hydroxymethylation of indanone derivatives. One common method is the reduction of 1-indanone using formaldehyde and a reducing agent such as sodium borohydride. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Catalysts and advanced purification techniques are often employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Indanone derivatives or carboxylic acids.
Reduction: Indanol derivatives.
Substitution: Various substituted indenols depending on the nucleophile used.
Scientific Research Applications
1-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(hydroxymethyl)-2,3-dihydro-1H-inden-1-ol involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also modulate enzyme activity and cellular signaling pathways, contributing to its observed effects .
Comparison with Similar Compounds
1-Indanol: Lacks the hydroxymethyl group but shares the indane ring structure.
2,3-Dihydro-1H-inden-1-ol: Similar structure but without the hydroxymethyl group.
Hydroxymethylfurfural: Contains a hydroxymethyl group but has a different ring system.
Uniqueness: 1-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both the indane ring and the hydroxymethyl group, which confer distinct chemical and biological properties.
Properties
CAS No. |
1547526-85-1 |
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Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-(hydroxymethyl)-2,3-dihydroinden-1-ol |
InChI |
InChI=1S/C10H12O2/c11-7-10(12)6-5-8-3-1-2-4-9(8)10/h1-4,11-12H,5-7H2 |
InChI Key |
JWIYXSPYLHJZCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CO)O |
Origin of Product |
United States |
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